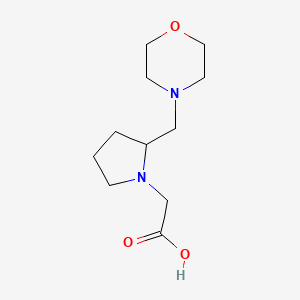

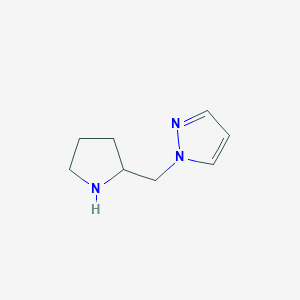

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and properties of similar structures. For instance, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of sphingosine-1-phosphate (S1P) receptors indicates the biological relevance of pyrrolidinyl acetic acids . Additionally, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine as a potent M1 selective muscarinic agonist shows the significance of incorporating morpholine and pyrrolidine moieties for biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and various reaction conditions. For example, the one-pot synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters involves lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, indicating the potential for complex reaction schemes in the synthesis of pyrrolidine derivatives . The synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids also involves a series of reactions to achieve the desired biological activity . These methods could potentially be adapted for the synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid.

Molecular Structure Analysis

While the exact molecular structure of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is not discussed, the papers provide insights into the structural aspects of similar compounds. For instance, the cyclometalated Pd(II) and Ir(III) complexes with N-heterocyclic carbenes (NHCs) and acetylacetonate (acac) provide information on the detailed structures determined by X-ray diffraction . This suggests that X-ray crystallography could be a valuable tool in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the compound of interest. The radical synthesis of pyrrol-2-acetic acids involves I-transfer radical addition, which could be a useful reaction in the synthesis or modification of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid . Additionally, the intramolecular cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) provides a pathway to diastereomerically pure pyrrolidin-2-ones, which could be related to the synthesis of pyrrolidine-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid are not directly discussed in the papers. However, the biological activities of 2-aryl(pyrrolidin-4-yl)acetic acids as S1P receptor agonists and their pharmacokinetic properties in rats suggest that pyrrolidine derivatives can have significant biological properties . The luminescent properties of cyclometalated complexes also indicate that structural modifications can lead to changes in physical properties such as luminescence .

Wissenschaftliche Forschungsanwendungen

Agonists of S1P Receptors

2-Aryl(pyrrolidin-4-yl)acetic acids, a series including the compound , have been evaluated as agonists of S1P receptors. These analogs can induce a lowering of lymphocyte counts in mice and exhibit good pharmacokinetic properties in rats (Yan et al., 2006).

Antinociceptive Activity

Derivatives of (1-benzyl-2(3H)-benzimidazolon-3-yl)acetic acid, related to the compound, have been synthesized and tested for antinociceptive activity. Some derivatives showed potent antinociceptive activity comparable to aspirin (Nacak et al., 1999).

Antitubercular and Antifungal Activity

Novel derivatives involving 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid exhibited significant antitubercular and antifungal activities. The structure of these compounds was confirmed by various spectroscopic methods (Syed et al., 2013).

Force Degradation Study

A force degradation study of Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridin-4-YL)-4H-1,2,4-Triazol-3-YL)Thio) Acetate, a related compound, helped in understanding the stability and degradation behavior under various conditions, which is crucial for pharmaceutical applications (Varynskyi et al., 2019).

Synthesis of GABA Analogues

The synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues was reported. These analogues, substituted at the 4-position, were synthesized using a combination of intermolecular photocycloaddition and fragmentation reactions (Petz et al., 2019).

Pharmacological Activity of Carboxamides

Synthesis of new substituted 1H-1-pyrrolylcarboxamides, including derivatives of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid, was conducted for pharmacological interest. The carboxamides were characterized and identified through various spectroscopic techniques, indicating potential pharmacological applications (Bijev et al., 2003).

Eigenschaften

IUPAC Name |

2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPYMBKXVLLMQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![{2-[1-(Phenylsulfonyl)piperidin-4-yl]ethyl}amine hydrochloride](/img/structure/B1327092.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)